molecular formula C10H14O3S B14569994 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene CAS No. 61482-34-6

5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene

Cat. No.: B14569994
CAS No.: 61482-34-6
M. Wt: 214.28 g/mol
InChI Key: IGTACSQQISZYGQ-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene is an aromatic compound with a methoxy group, two methyl groups, and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene can be achieved through several synthetic routes. One common method involves the methylation of 5-methoxy-1,3-dimethylbenzene followed by sulfonation. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate and sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-1,3-dimethylbenzene: Lacks the methylsulfonyl group.

    1,3-Dimethyl-2-(methylsulfonyl)benzene: Lacks the methoxy group.

    5-Methoxy-2-(methylsulfonyl)benzene: Lacks one of the methyl groups.

Uniqueness

5-Methoxy-1,3-dimethyl-2-(methylsulfonyl)benzene is unique due to the presence of both methoxy and methylsulfonyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61482-34-6

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

5-methoxy-1,3-dimethyl-2-methylsulfonylbenzene

InChI

InChI=1S/C10H14O3S/c1-7-5-9(13-3)6-8(2)10(7)14(4,11)12/h5-6H,1-4H3

InChI Key

IGTACSQQISZYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC

Origin of Product

United States

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